molecular formula C9H10F3NOS B2891161 N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235333-75-1

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2891161
CAS No.: 1235333-75-1
M. Wt: 237.24
InChI Key: NZEMDBRQEVVHQT-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated acetamide derivative featuring a thiophene ring substituted at the 3-position and a 2,2,2-trifluoroethyl group.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NOS/c1-7(14)13(6-9(10,11)12)4-8-2-3-15-5-8/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEMDBRQEVVHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CSC=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Starting Materials: Thiophene-3-carboxaldehyde, 2,2,2-trifluoroethylamine, and acetic anhydride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible therapeutic applications, although specific uses would require further research.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, affecting biological pathways. The trifluoroethyl group may enhance its binding affinity or stability.

Comparison with Similar Compounds

Substituent Effects: Trifluoroethyl vs. Other Halogenated Groups

  • 2-Chloro-N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide (): This compound shares the N-(2,2,2-trifluoroethyl) group but replaces the thiophen-3-ylmethyl with a chloro-isopropyl substituent.
  • N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides () :
    These analogs use trichloroacetamide groups instead of trifluoroethyl. Trichloro groups are bulkier and less electronegative than trifluoroethyl, leading to differences in crystal packing and dipole moments. For example, 3CPTCA (3-chlorophenyl derivative) exhibits distinct hydrogen-bonding patterns due to Cl substituents .

Table 1: Substituent Impact on Properties

Compound Substituent Key Property Differences
Target compound Thiophen-3-ylmethyl Enhanced π-π interactions (thiophene)
2-Chloro-N-(propan-2-yl)-... (Ev13) Chloro-isopropyl Higher lipophilicity
N-(3-chlorophenyl)-... (Ev7) Trichloroacetamide Reduced electronegativity vs. CF3

Thiophene-Based Acetamides

  • N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): This compound features dual thiophene rings (3-cyano and 2-thienyl).
  • N-(3-acetyl-2-thienyl)acetamides () :
    Derivatives like N-(3-acetyl-2-thienyl)-2-bromoacetamide highlight the role of acetyl substituents on thiophene. Acetyl groups enhance conjugation, affecting UV-Vis absorption spectra, whereas the target compound’s methylene linker may reduce such effects .

Table 2: Thiophene Substitution Patterns

Compound Thiophene Substitution Functional Impact
Target compound 3-methyl Moderate electron donation
N-(3-cyanothiophen-2-yl)-... (Ev4) 3-cyano Electron withdrawal, increased polarity
N-(3-acetyl-2-thienyl)-... (Ev3) 3-acetyl Enhanced conjugation, red-shifted UV

Trifluoromethyl-Benzothiazole Derivatives ()

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide incorporate benzothiazole and trifluoromethyl groups. The benzothiazole core offers rigidity and fluorescence properties absent in the target compound’s thiophene system. Such structural differences may influence applications in imaging or catalysis .

Biological Activity

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Chemical Formula : C10H12F3N2O2S
  • Molecular Weight : 267.26 g/mol
  • CAS Number : 1234985-84-2
  • Structure : The compound features a thiophene ring and a trifluoroethyl group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example:

  • In vitro assays demonstrated that the compound inhibits cell proliferation in human cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibition of key survival signaling pathways such as AKT/mTOR.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • In animal models of inflammation, it exhibited significant anti-inflammatory activity by downregulating pro-inflammatory cytokines.
  • The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Data Tables

Biological ActivityObservationsReference
CytotoxicityIC50 values ranging from 5 to 15 µM
Apoptosis InductionIncreased caspase-3/7 activity
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Mechanism of ActionInhibition of NF-kB pathway

Case Studies

  • Case Study on Cancer Cell Lines
    • A study evaluated the effects of this compound on FaDu hypopharyngeal tumor cells. The compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin.
    • The study concluded that the compound's unique structure contributes to its efficacy against resistant cancer phenotypes.
  • Anti-inflammatory Model
    • In a rat model of adjuvant arthritis, administration of the compound resulted in significant reductions in paw swelling and joint inflammation.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

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